Lithium, (iodomethyl)-
Description
"Lithium, (iodomethyl)-" is an organolithium compound with the general formula Li-CH₂I, where lithium is covalently bonded to an iodomethyl group. Organolithium reagents are highly reactive due to the polar nature of the Li–C bond and are widely used in organic synthesis for nucleophilic additions, alkylations, and polymerizations . While specific studies on "Lithium, (iodomethyl)-" are scarce in the provided evidence, its behavior can be extrapolated from general organolithium chemistry. The iodomethyl group introduces steric and electronic effects distinct from simpler alkyl groups (e.g., methyl or ethyl), influencing reactivity and stability .
Properties
CAS No. |
31103-51-2 |
|---|---|
Molecular Formula |
CH2ILi |
Molecular Weight |
147.9 g/mol |
IUPAC Name |
lithium;iodomethane |
InChI |
InChI=1S/CH2I.Li/c1-2;/h1H2;/q-1;+1 |
InChI Key |
IGZMDJBNQYQENX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]I |
Origin of Product |
United States |
Preparation Methods
The synthesis of lithium, (iodomethyl)- typically involves the reaction of iodomethane with lithium metal. This reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran (THF) to stabilize the reactive intermediates. The general reaction can be represented as follows:
CH3I+2Li→CH2LiI+LiI
In industrial settings, the production of lithium, (iodomethyl)- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction conditions to minimize side reactions and impurities.
Chemical Reactions Analysis
Lithium, (iodomethyl)- undergoes a variety of chemical reactions, primarily due to the highly reactive nature of the lithium-carbon bond. Some of the key types of reactions include:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules. For example, it can react with alkyl halides to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Cyclopropanation: Lithium carbenoids, including lithium, (iodomethyl)-, can react with alkenes to form cyclopropane derivatives.
Common reagents used in these reactions include various electrophiles such as alkyl halides, carbonyl compounds, and alkenes. The major products formed depend on the specific reaction conditions and the nature of the electrophile involved.
Scientific Research Applications
Lithium, (iodomethyl)- has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some notable applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-lithium bonds.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
Mechanism of Action
The mechanism of action of lithium, (iodomethyl)- involves the formation of highly reactive intermediates that can participate in a range of chemical reactions. The lithium atom in the compound acts as a strong nucleophile, facilitating the attack on electrophilic centers in other molecules. This reactivity is further enhanced by the presence of the iodomethyl group, which stabilizes the reactive intermediates and promotes the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Similar Organolithium Compounds
Structural and Electronic Properties
- Methyllithium (Li-CH₃): Methyllithium is a benchmark organolithium reagent. The absence of halogens in its structure results in lower molecular weight and higher basicity compared to "Lithium, (iodomethyl)-".
- Unlike "Lithium, (iodomethyl)-", LiI dissociates completely in polar solvents, providing free Li⁺ and I⁻ ions. This contrasts with the covalent bonding in organolithium species .
- Ethyllithium (Li-CH₂CH₃): Ethyllithium has a larger alkyl group, which reduces reactivity compared to "Lithium, (iodomethyl)-". The iodine substituent in the latter may stabilize the compound through weak Li···I interactions, a phenomenon observed in lithium-halogen complexes .
Table 1: Key Properties of Selected Lithium Compounds
| Compound | Formula | Reactivity | Thermal Stability | Solubility (THF) |
|---|---|---|---|---|
| Methyllithium | Li-CH₃ | High | Moderate | High |
| Lithium, (iodomethyl)- | Li-CH₂I | Moderate | Low | Moderate |
| Ethyllithium | Li-CH₂CH₃ | Moderate | High | High |
| Lithium Iodide | LiI | Low | High | High |
Stability and Handling Challenges
- Thermal Decomposition: The Li–C bond in "Lithium, (iodomethyl)-" is less stable than in non-halogenated analogs due to electron-withdrawing effects of iodine. This increases susceptibility to decomposition at elevated temperatures .
- Solvent Compatibility: Like most organolithium reagents, "Lithium, (iodomethyl)-" is pyrophoric and requires anhydrous solvents (e.g., THF or ethers). However, iodine’s larger atomic radius may reduce solubility compared to methyllithium .
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